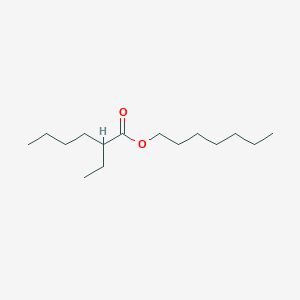

Heptyl 2-ethylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112445-68-8 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

heptyl 2-ethylhexanoate |

InChI |

InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

ZEYQXRVECWKGOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Catalysis in Heptyl 2 Ethylhexanoate Production

Enzymatic Esterification Approaches

Enzymatic synthesis has emerged as a compelling alternative to traditional chemical methods for producing esters like heptyl 2-ethylhexanoate (B8288628). This approach utilizes enzymes, typically lipases, as biocatalysts, offering advantages such as high specificity, mild reaction conditions, and reduced environmental impact. researchgate.netmdpi.com

Lipase-Catalyzed Synthesis of Heptyl 2-ethylhexanoate

The use of lipases to catalyze the esterification of an alcohol and a carboxylic acid is a well-established method for synthesizing a variety of esters. researchgate.net In the case of this compound, this involves the reaction between heptanol (B41253) and 2-ethylhexanoic acid.

Immobilized lipases, such as Novozym 435, are frequently employed in ester synthesis to enhance catalyst stability and facilitate easy separation and reuse. researchgate.netua.es Novozym 435, an immobilized lipase (B570770) B from Candida antarctica on a macroporous acrylic resin, has demonstrated high activity and stability in various esterification reactions. ua.esmdpi.com Its use in the synthesis of esters is well-documented, offering high yields and the potential for continuous flow processes. mdpi.comresearchgate.net The immobilization prevents the enzyme from dissolving in some organic solvents and can lead to a hyperactivated form of the lipase. ua.es However, challenges such as limited mechanical resistance and potential enzyme leakage can occur. ua.es Research on the synthesis of other esters, like 2-ethylhexyl 2-ethylhexanoate, has shown that Novozym 435 can effectively catalyze the reaction. researchgate.netresearchgate.net

The choice of solvent significantly impacts the equilibrium and rate of lipase-catalyzed esterification. nih.gov Organic solvents like n-hexane are commonly used in these reactions. researchgate.netresearchgate.net The solvent's properties, such as polarity and ability to solubilize water, can influence the enzyme's activity and the reaction's equilibrium position. nih.gov For instance, in some lipase-catalyzed reactions, polar solvents have been shown to enhance the production rate of monoesters compared to solvent-free systems. nih.gov The use of n-hexane as a solvent has been specifically mentioned in the context of the Novozym 435-catalyzed synthesis of 2-ethylhexyl 2-ethylhexanoate. researchgate.netresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and conversion of this compound. Key parameters that are often optimized include temperature, substrate molar ratio, and enzyme concentration. researchgate.netresearchgate.net For example, in the synthesis of other esters using Novozym 435, response surface methodology (RSM) has been employed to identify optimal conditions. researchgate.netresearchgate.net Studies on similar esters have shown that factors like temperature and substrate concentration can have a significant effect on the reaction rate and final yield. researchgate.net For instance, one study on 2-ethylhexyl 2-ethylhexanoate synthesis identified an optimum temperature of 45°C. researchgate.net However, it's also noted that the biocatalytic synthesis of some branched-chain esters can be challenging, requiring high lipase concentrations and long reaction times for relatively low conversions. mdpi.comum.es

Below is a table summarizing the optimization of various ester synthesis reactions using Novozym 435, which can provide insights applicable to this compound production.

| Ester Product | Optimized Conditions | Max. Conversion/Yield | Reference |

| Cetyl 2-ethylhexanoate | Reaction Time: 2.65 days, Temp: 56.18°C, Substrate Molar Ratio: 2.55:1, Enzyme Amount: 251.39% | 89.75% | researchgate.net |

| Butyl propionate | Temp: 42.77°C, Butanol/Propionic Acid Molar Ratio: 9, Enzyme Loading: 2.35%, Reaction Time: 24.87 h | 93.76% | researchgate.net |

| Biodiesel (from BSFL fat) | Temp: 26°C, Methanol:Fat Molar Ratio: 6.33, Enzyme Loading: 20%, Reaction Time: 9.48 h | 96.18% | researchgate.net |

| 2-octyl-1-dodecanoyl 2-methylhexanoate | Temp: 80°C, Acid:Alcohol Molar Ratio: 1:1, Biocatalyst Conc.: 2.5% (w/w) | >95% | mdpi.com |

Principles of Green Chemistry in Ester Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Enzymatic ester synthesis aligns well with these principles by utilizing biodegradable catalysts and often operating under milder conditions than traditional chemical methods. mdpi.com

Developing sustainable biocatalytic pathways is a key focus in modern chemical manufacturing. mdpi.com The use of immobilized enzymes, which can be recovered and reused for multiple reaction cycles, contributes significantly to the sustainability of the process. researchgate.netmdpi.com Furthermore, conducting reactions in solvent-free systems or using environmentally benign solvents like supercritical CO2 are other approaches to enhance the green credentials of ester synthesis. researchgate.netrsc.org The goal is to create efficient processes that minimize waste and energy consumption, making them both environmentally and economically viable. mdpi.comum.es The enzymatic route is considered a more environmentally friendly alternative to chemical pathways that involve high temperatures and inorganic catalysts, which often require additional purification steps. mdpi.comum.es

Environmentally Benign Oxidative Processes for Carboxylic Acid Precursors

The primary carboxylic acid precursor for this compound is 2-ethylhexanoic acid. Traditional synthesis methods for this acid can involve harsh oxidants. However, modern research focuses on more environmentally friendly, or "green," oxidative processes that are safer and produce less waste. researchgate.netmdpi.com A key green strategy is the selective oxidation of 2-ethylhexanal (B89479) using clean and cost-effective oxidants like molecular oxygen (O₂) or air, often facilitated by a catalyst under mild conditions. researchgate.netnih.gov

One prominent method involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. mdpi.comnih.gov This process has demonstrated high selectivity (>99%) for 2-ethylhexanoic acid under mild conditions. researchgate.netmdpi.comnih.gov The choice of solvent is also crucial, with studies showing that isobutanol is particularly effective. mdpi.comnih.gov This approach aligns with the principles of green chemistry by utilizing an efficient organocatalyst and a readily available, inexpensive oxidant. researchgate.net

Another avenue of green synthesis involves enzymatic catalysis. For instance, the enzyme cytochrome P450cam has been shown to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. nih.govacs.org This biocatalytic method displays stereoselectivity, favoring the production of the (R)-enantiomer of the acid. nih.govacs.org Such enzymatic processes represent a benign alternative to conventional chemical synthesis. nih.gov

Research has also explored the synergistic effect of combining metal catalysts, like Manganese(II), with salts such as sodium 2-ethylhexanoate in continuous flow microreactors. This combination has achieved quantitative conversion of 2-ethylhexanal with 98% selectivity to the carboxylic acid in very short residence times. rsc.org These advanced methods highlight the ongoing development of efficient and environmentally conscious pathways for producing key chemical precursors. globethesis.com

Table 1: Influence of Solvent on the N-hydroxyphthalimide-catalyzed Oxidation of 2-Ethylhexanal

| Solvent | 2-Ethylhexanal Conversion (%) | 2-Ethylhexanoic Acid Selectivity (%) |

| Isobutanol | >99 | >99 |

| Acetonitrile (B52724) | 99.5 | 47 |

| n-Butanol | Not specified | Not specified |

| 2-Ethylhexanol | Not specified | Not specified |

| Heptane | Not specified | Not specified |

| Toluene (B28343) | Not specified | Not specified |

Data sourced from a study on the efficient synthesis of 2-ethylhexanoic acid using NHPI as a catalyst. mdpi.com

Chemical Synthesis Routes for this compound

The most prevalent and straightforward method for producing this compound is through the direct esterification of 2-ethylhexanoic acid with heptanol. This reaction, known as Fischer-Speier esterification, involves heating the two primary reactants in the presence of an acid catalyst. organic-chemistry.orgvedantu.com

The chemical equation for this reaction is: CH₃(CH₂)₃CH(C₂H₅)COOH + CH₃(CH₂)₅CH₂OH ⇌ CH₃(CH₂)₃CH(C₂H₅)COOCH₂(CH₂)₅CH₃ + H₂O

This is a reversible equilibrium reaction. organic-chemistry.orgbyjus.com To achieve a high yield of the final ester product, the equilibrium must be shifted to the right. This is typically accomplished by continuously removing the water as it is formed, often through azeotropic distillation, or by using an excess of one of the reactants, usually the alcohol. organic-chemistry.orgbyjus.com

Acidic Catalysis Acid-catalyzed esterification is the standard method for this synthesis. wikipedia.orgnumberanalytics.com The mechanism involves several steps, beginning with the protonation of the carbonyl oxygen on the 2-ethylhexanoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. vedantu.comnumberanalytics.com This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the heptanol. wikipedia.orgnumberanalytics.com A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule, which results in the formation of the protonated ester. organic-chemistry.orgbyjus.com Finally, deprotonation occurs to yield the this compound ester and regenerate the acid catalyst. vedantu.combyjus.com

Basic Catalysis Base-catalyzed esterification is generally not used for the direct reaction between a carboxylic acid and an alcohol. This is because the base would deprotonate the carboxylic acid, forming a carboxylate anion. This negatively charged species is not electrophilic and repels the nucleophilic alcohol, thus preventing the reaction.

However, base catalysis is highly relevant in a related process called transesterification. masterorganicchemistry.com In this scenario, an existing ester (e.g., methyl 2-ethylhexanoate) reacts with heptanol in the presence of a base like sodium methoxide (B1231860). masterorganicchemistry.commdpi.com The base deprotonates the heptanol to form a more potent nucleophile (heptoxide), which then attacks the carbonyl carbon of the starting ester, leading to the exchange of the alkoxy group and formation of this compound. masterorganicchemistry.com

The choice of solvent plays a critical role in the efficacy of direct esterification. To drive the reversible reaction towards completion, a solvent that can form an azeotrope with the water byproduct is often selected. organic-chemistry.org Non-polar, water-immiscible solvents like toluene or xylene are commonly used for this purpose in conjunction with a Dean-Stark apparatus. organic-chemistry.orggoogleapis.com The solvent-water azeotrope is boiled off, and upon condensation, the water separates, allowing the solvent to be returned to the reaction vessel. This continuous removal of water is a key strategy for maximizing ester yield. organic-chemistry.org

In some cases, the reaction can be performed without a solvent, which is a greener and more atom-economical approach. In such solvent-free systems, an excess of one of the reactants, typically the alcohol, can serve as the reaction medium. researchgate.net

The efficiency and selectivity of this compound synthesis are highly dependent on catalyst loading and the specific reaction conditions employed. numberanalytics.com

Catalyst Loading: Increasing the amount of acid catalyst generally accelerates the reaction rate. numberanalytics.comeeer.org However, excessive catalyst loading can be detrimental, leading to unwanted side reactions like the dehydration of heptanol. numberanalytics.com It also increases the cost and complexity of the post-reaction purification process needed to remove the catalyst from the final product. mdpi.com Therefore, optimizing the catalyst loading is a crucial balance between reaction speed and product purity. eeer.org Studies on similar esterification reactions show that an optimal loading exists, beyond which the yield may decrease due to the promotion of reverse reactions or other side-product formations. eeer.org

Reaction Conditions:

Temperature: Higher temperatures typically increase the reaction rate. numberanalytics.com However, excessively high temperatures can reduce selectivity by promoting side reactions or causing the degradation of reactants or the catalyst. numberanalytics.com

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to achieve high conversion. The progress is often monitored to determine the optimal endpoint.

Table 2: Effect of Catalyst Loading on Esterification Conversion Yield (Illustrative Example)

| Catalyst Loading (wt%) | Conversion Yield (%) |

| 5 | 86.81 |

| 7 | 94.92 |

| >7 | Decreasing (e.g., 79.62) |

This data is from a study on biodiesel production via esterification and illustrates the general principle that an optimal catalyst loading exists, after which yield may decrease. eeer.org

Parameters Affecting Chemical Synthesis Efficiency

Synthesis and Transformation of Key Precursor Compounds

The industrial production of this compound relies on the efficient synthesis of its precursor, 2-ethylhexanoic acid. Academic and industrial research has focused on optimizing the synthesis of this key carboxylic acid, primarily from propylene (B89431) via butyraldehyde (B50154). The dominant pathways involve the transformation of butyraldehyde through a series of reactions, including aldol (B89426) condensation, hydrogenation, and oxidation.

Academic Investigations into 2-Ethylhexanoic Acid Synthesis Pathways

The synthesis of 2-ethylhexanoic acid is a multi-step process that begins with propylene. Propylene is first converted to butyraldehyde through hydroformylation. atamanchemicals.comatamanchemicals.com From butyraldehyde, there are established routes to produce 2-ethylhexanoic acid, which have been the subject of extensive academic and industrial investigation to improve efficiency and yield. atamanchemicals.comatamanchemicals.comatamanchemicals.com

A primary industrial route to 2-ethylhexanoic acid involves the aldol condensation of n-butyraldehyde. atamanchemicals.comintratec.us This reaction produces the unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). atamanchemicals.comintratec.us Subsequently, the 2-ethyl-2-hexenal undergoes hydrogenation to yield 2-ethylhexanal, a key intermediate. atamanchemicals.comintratec.us In some process variations, the hydrogenation of the carbon-carbon double bond is followed by the oxidation of the saturated branched-chain aldehyde to form 2-ethylhexanoic acid. atamanchemicals.com

Another pathway involves the aldolization of butanal and subsequent hydrogenation to produce 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which is further oxidized to 2-ethylhexanoic acid. mdpi.com

Research has also explored the direct synthesis of 2-ethylhexanal from n-butanal through a combined aldol condensation and selective hydrogenation process over a heterogeneous catalyst. rsc.org Studies using a Pd/TiO2 catalyst have shown excellent performance, achieving a high conversion of n-butanal (95.4%) and very high selectivity for 2-ethylhexanal (up to 99.9%). rsc.org Key factors influencing the catalytic performance were identified as the particle size of palladium, the base strength of the catalyst, and the quantity of acid/base sites. rsc.org

The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a critical step in the synthesis pathway. atamanchemicals.commdpi.com This exothermic process is typically carried out in the liquid phase using air or oxygen as the oxidizing agent. mdpi.com Various catalysts have been investigated to enhance the efficiency and selectivity of this oxidation reaction.

One approach involves the use of metal salts, such as manganese(II) 2-ethylhexanoate, as catalysts. mdpi.com Research has demonstrated that using this catalyst for the oxidation of 2-ethylhexanal with oxygen at 40°C can achieve an 80% yield of 2-ethylhexanoic acid. mdpi.com Another catalytic system that has been explored is phosphomolybdovanadium heteropolyacid. google.com When used to catalyze the air oxidation of 2-ethylhexanal, this catalyst has shown high activity and selectivity, with a reported selectivity for 2-ethylhexanoic acid of up to 99%. google.com Under specific conditions with an oxygen flow rate of 10 mL/s at 60°C for 5 hours, the conversion of 2-ethylhexanal reached 99.83%, with a selectivity for 2-ethylhexanoic acid of 98.34%. google.com

Non-catalytic oxidation processes have also been studied. mdpi.com Oxidation of 2-ethylhexanal with air at 82°C resulted in a 66% yield of the acid, while using pure oxygen under the same conditions yielded 50%. mdpi.com

In the pursuit of greener and more efficient oxidation processes, organocatalytic systems have gained significant attention. N-Hydroxyphthalimide (NHPI) has emerged as a highly effective organocatalyst for the aerobic oxidation of aldehydes, including 2-ethylhexanal, to their corresponding carboxylic acids under mild conditions. mdpi.comnih.govresearchgate.net This method is valued for its high selectivity, the use of a cost-effective oxidizing agent (oxygen or air), and its alignment with green chemistry principles. mdpi.comresearchgate.net

The NHPI-catalyzed oxidation of 2-ethylhexanal has been shown to achieve a selectivity of over 99% for 2-ethylhexanoic acid. mdpi.comnih.govresearchgate.net The reaction mechanism involves free radical processes. mdpi.com The choice of solvent is crucial for the reaction's success, as it needs to dissolve the NHPI to create a homogeneous reaction mixture. mdpi.com Isobutanol has been identified as a particularly effective solvent, as it dissolves the catalyst and does not undergo esterification under the reaction conditions. atamanchemicals.commdpi.comnih.gov

Comparative studies have highlighted the effectiveness of the NHPI catalyst. A non-catalytic oxidation of 2-ethylhexanal in acetonitrile (MeCN) at 30°C resulted in 95% aldehyde conversion but only 38% selectivity for the acid. mdpi.com In contrast, the addition of 5 mol% of NHPI under the same conditions increased the conversion to 99.5% and the selectivity to 47%. mdpi.com Further optimization using isobutanol as the solvent led to the reported high selectivity of over 99%. mdpi.com

| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | Byproduct Selectivity (%) |

|---|

Analysis of Intermediate Formation and Byproduct Profiles During Synthesis

In the NHPI-catalyzed oxidation of 2-ethylhexanal, besides the desired 2-ethylhexanoic acid, byproducts such as heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate (B1220265) have been identified in the reaction mixture. mdpi.comresearchgate.net The formation of 3-heptyl formate has been noted to be more significant in non-polar solvents. researchgate.net

Studies on the non-catalytic oxidation of 2-ethylhexanal with air have shown that as the reaction temperature increases, the conversion of the aldehyde also increases. mdpi.com For instance, at 30°C, the post-reaction mixture contained 76% aldehyde, which decreased to 26% at 83°C. mdpi.com Concurrently, the content of 2-ethylhexanoic acid increased from 18% to 50% with this temperature change. mdpi.com The main byproduct in this case was identified as 3-heptyl formate, with its content rising from 6% at 30°C to 18% at 83°C. mdpi.com

| Compound Name | Chemical Formula | Context of Formation |

|---|

Reaction Mechanisms and Kinetic Studies of Esterification Processes

Enzymatic Reaction Kinetics of Ester Formation

Enzymatic esterification, often utilizing lipases, is recognized for its high selectivity and operation under mild conditions. The kinetics of these biocatalyzed reactions are crucial for process optimization.

The enzymatic synthesis of esters frequently follows a Ping-Pong Bi-Bi mechanism. researchgate.netnumberanalytics.com This model is characteristic of reactions involving two substrates and two products where the enzyme binds one substrate, releases the first product, and then binds the second substrate to release the final product. numberanalytics.comnumberanalytics.com

In the context of ester synthesis, the mechanism proceeds in two main stages:

Acylation: The enzyme (E), typically a lipase (B570770), reacts with the acyl donor (the carboxylic acid or its activated form) to form a covalent acyl-enzyme intermediate (E-Acyl), releasing the first product (e.g., water, if starting from a carboxylic acid). researchgate.netnumberanalytics.com

Deacylation: The acyl-enzyme intermediate then reacts with the nucleophile (the alcohol), which attacks the acyl group. This leads to the formation of the ester and the regeneration of the free enzyme. numberanalytics.com

This sequential, double displacement reaction is distinct from mechanisms where a ternary complex of the enzyme and both substrates forms. nih.gov Kinetic studies involving the synthesis of 2-ethylhexyl-2-ethylhexanoate, a structurally similar ester, using Novozym 435 (an immobilized lipase from Candida antarctica) in n-hexane confirmed that the reaction proceeds via a Ping-Pong Bi-Bi mechanism. researchgate.net This is often visualized through double reciprocal plots (Lineweaver-Burk plots) which show parallel lines, a characteristic feature of this kinetic model. researchgate.net

Enzyme activity during esterification can be significantly affected by inhibition from both substrates and products. wikipedia.org Substrate inhibition is a common phenomenon in about 25% of known enzymes. nih.gov In ester synthesis, high concentrations of either the alcohol or the carboxylic acid can lead to a decrease in the reaction rate. mdpi.com

Alcohol Inhibition: Excess alcohol can inhibit lipase activity. This is particularly true for short-chain alcohols, which are relatively hydrophilic and can strip the essential water layer from the enzyme's surface, altering its three-dimensional structure and deactivating it. mdpi.comoup.com

Acid Inhibition: High concentrations of the carboxylic acid can also be inhibitory. mdpi.comoup.com In the kinetic study of 2-ethylhexyl-2-ethylhexanoate synthesis, it was found that 2-ethylhexanoic acid acted as an inhibitor, while 2-ethyl-1-hexanol did not show inhibitory effects at the concentrations studied. researchgate.net The inhibition by the acid can occur through the formation of a non-productive complex with the acyl-enzyme intermediate, preventing the subsequent nucleophilic attack by the alcohol. researchgate.net

Product Inhibition: The accumulation of the ester product or the co-product (water) can also inhibit the enzyme or shift the reaction equilibrium, reducing the net forward reaction rate. wikipedia.orgresearchgate.net Water, as a by-product of direct esterification, can promote the reverse reaction (hydrolysis), thereby lowering the final ester yield. nih.gov This effect can be mitigated by removing water from the reaction medium, for instance, by using molecular sieves. nih.gov

Overcoming these inhibition effects is a key challenge in biotechnology. Strategies include controlling substrate concentrations, using membrane bioreactors to remove products as they form, or employing solvent-free systems where one of the substrates is used in excess to also act as the solvent. wikipedia.orgmdpi.com

Kinetic studies allow for the determination of key parameters that describe the efficiency and affinity of the enzyme for its substrates. For the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435, the following kinetic parameters were calculated based on the Ping-Pong Bi-Bi model with inhibition by the acid researchgate.net:

| Kinetic Parameter | Value | Unit | Description |

|---|---|---|---|

| Maximum Reaction Rate (Rmax) | 37.59 | mmol h-1 g-1 | The maximum rate of the reaction when the enzyme is saturated with both substrates. |

| Michaelis Constant for Alcohol (KmAl) | 1.51 | M | The concentration of 2-ethyl-1-hexanol at which the reaction rate is half of Rmax. A higher Km indicates lower affinity. |

| Michaelis Constant for Acid (KmAc) | 0.78 | M | The concentration of 2-ethylhexanoic acid at which the reaction rate is half of Rmax. A lower Km indicates higher affinity. |

| Inhibition Constant for Acid (KiAc) | 1.55 | M | A measure of the potency of the acid as an inhibitor. It represents the concentration required to produce half-maximum inhibition. |

Data sourced from Daneshfar et al., 2007. researchgate.net

The interpretation of these values indicates that the enzyme's affinity for 2-ethylhexanoic acid (lower KmAc) is greater than its affinity for 2-ethyl-1-hexanol (higher KmAl). researchgate.net The calculated parameters were used to successfully model the initial reaction rates, showing good agreement with experimental data, particularly at lower acid concentrations where inhibition is less pronounced. researchgate.net

Chemical Reaction Mechanisms and Rate Analysis

Conventional chemical esterification, typically catalyzed by a strong mineral acid, follows a different mechanistic pathway compared to enzymatic routes.

The formation of heptyl 2-ethylhexanoate (B8288628) from heptanol (B41253) and 2-ethylhexanoic acid via chemical catalysis typically proceeds through the Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution. chemguide.co.ukchemguide.co.uk The generally accepted mechanism involves several key steps chemguide.co.ukresearchgate.net:

Protonation of the Carbonyl Oxygen: The catalyst, usually a strong acid like concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid (2-ethylhexanoic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.ukresearchgate.net

Nucleophilic Attack: A molecule of the alcohol (heptanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate that came from the alcohol) to one of the hydroxyl groups. This creates a good leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This yields a protonated ester. researchgate.net

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another molecule in the mixture, to give the final ester product (heptyl 2-ethylhexanoate) and regenerate the acid catalyst. chemguide.co.uk

Since the reaction is reversible, the presence of excess water can drive the equilibrium back towards the reactants (hydrolysis). To achieve high yields, water is often removed from the reaction mixture as it forms, for example, by distillation. chemguide.co.uk Kinetic studies on similar esterification reactions, such as acetic acid with 2-ethylhexanol, have shown the reaction to follow a second-order reversible model. dergipark.org.tr

Oxidation of 2-Ethylhexanol: The alcohol precursor, 2-ethylhexanol, can be oxidized to form 2-ethylhexanoic acid. Studies have investigated the kinetics and mechanism of this oxidation in the presence of catalysts like cobalt 2-ethylhexanoate. osti.gov In biological systems, 2-ethylhexanol is readily metabolized by alcohol dehydrogenase to 2-ethylhexanal (B89479), which is then further oxidized to 2-ethylhexanoic acid. europa.eu The hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethylhexanol is also a well-studied reaction, with the activation energy for the hydrogenation of the intermediate 2-ethyl-hexanal to 2-ethyl-hexanol being reported as 58.39 kJ/mol. researchgate.net

Oxidation of Heptanol/Heptanal: Similarly, heptanoic acid can be formed from the oxidation of 1-heptanol (B7768884) or n-heptanal. The thermo-oxidative aging of alcohols can lead to the formation of aldehydes and subsequently carboxylic acids. rsc.org For example, the oxidation of n-heptanal to n-heptanoic acid can be achieved using various heterogeneous metal catalysts, with gold supported on ceria (Au/CeO₂) showing high selectivity. researchgate.net Kinetic studies on the permanganic oxidation of related compounds like L-α-amino-n-heptanoic acid have shown the reactions to be autocatalytic processes. researchgate.net

These oxidative transformations are essential for synthesizing the acid precursors required for the final esterification step. The rate and selectivity of these reactions depend heavily on the choice of oxidant, catalyst, and reaction conditions.

Catalytic Activity and Mechanism of Metal Complexes in Ester Synthesis (e.g., Tin(II) 2-ethylhexanoate)

Tin(II) 2-ethylhexanoate, also commonly known as stannous octoate, is a prominent organometallic compound recognized for its significant catalytic activity in various esterification and transesterification reactions. wiley.comresearchgate.net As a tin(II) salt, it functions as a potent Lewis acid catalyst, a property that makes it highly effective in industrial processes, particularly in the ring-opening polymerization of cyclic esters to produce biodegradable polymers like polylactic acid (PLA). atamanchemicals.comscielo.brmdpi.com Its high activity and solubility in most organic solvents and monomers contribute to its widespread use. rsc.orgbnt-chemicals.com

The catalytic efficacy of tin(II) 2-ethylhexanoate stems from the high Lewis acidity of the Sn²⁺ cation. scielo.br The general order of Lewis acidity for relevant metal cations is Sn²⁺ >> Zn²⁺ > Pb²⁺ ≈ Hg²⁺. scielo.br This strong acidity allows the catalyst to effectively activate the carbonyl group of an ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. wiley.com This activation is a key step in both esterification and transesterification processes. wiley.comatamanchemicals.com

The precise mechanism of catalysis, particularly in ring-opening polymerization, has been a subject of detailed study. An older proposed mechanism suggested that the catalyst, the alcohol (initiator), and the cyclic ester monomer form a coordinate complex before the polymerization proceeds. rsc.org However, the more widely accepted and current mechanism posits that tin(II) 2-ethylhexanoate first reacts with a hydroxyl-containing compound, such as an alcohol, which acts as an initiator or chain transfer agent. rsc.orgatamanchemicals.com This initial reaction forms the "true" active initiator species: a tin(II) alkoxide, such as tin(II) monoalkoxide ((Oct)Sn(OR)) or tin(II) dialkoxide (Sn(OR)₂). rsc.org These stannous alkoxide chain ends are the actively propagating species that facilitate polymerization through a coordination-insertion mechanism.

Research has demonstrated the high activity of tin(II) 2-ethylhexanoate in transesterification reactions. Studies comparing several tin(II) salts, including tin(II) acetate, tin(II) chloride, and tin(II) 2-ethylhexanoate, found they all exhibited good catalytic activity, achieving high methyl ester content. researchgate.net However, a notable limitation arises in processes where water is generated as a byproduct, such as in the simultaneous esterification of free fatty acids and transesterification of triglycerides. wiley.comresearchgate.net Under these conditions, the formation of water has been shown to deactivate the tin(II) 2-ethylhexanoate catalyst. wiley.comresearchgate.net

Kinetic studies, often employing techniques like differential scanning calorimetry (DSC), have been crucial for quantifying the performance of catalysts like tin(II) 2-ethylhexanoate. nih.gov These studies allow for the determination of key parameters such as rate constants and transition state enthalpy barriers (ΔH‡), providing a deeper understanding of catalyst efficiency under various conditions. nih.gov For instance, kinetic studies on the ring-opening polymerization of L-lactide have compared the efficiency of initiating systems, showing the influence of different alcohols and the superiority of pre-formed tin(II) alkoxides in controlling the reaction. rsc.org

The following table summarizes the performance of various tin(II) catalysts in transesterification and simultaneous esterification/transesterification reactions, highlighting their catalytic activity.

| Catalyst | Reaction Type | Reaction Conditions | Result (Methyl Ester Content) | Reference |

|---|---|---|---|---|

| Tin(II) acetate | Transesterification | - | >96.5 wt.% in 24h | researchgate.net |

| Tin(II) chloride | Transesterification | - | >96.5 wt.% in 24h | researchgate.net |

| Tin(II) 2-ethylhexanoate | Transesterification | - | >96.5 wt.% in 24h | researchgate.net |

| Tin(II) stearate | Transesterification | - | No significant activity | researchgate.net |

| Tin(II) acetate | Simultaneous Transesterification & Esterification | 150°C, 3h | 96.6 wt.% | wiley.comresearchgate.net |

| Tin(II) 2-ethylhexanoate | Simultaneous Transesterification & Esterification | - | Deactivated by water formation | wiley.comresearchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis

Chromatography is essential for separating Heptyl 2-ethylhexanoate (B8288628) from unreacted starting materials, byproducts, and other components in a mixture. Gas chromatography is particularly well-suited for this volatile ester.

Gas Chromatography-Mass Spectrometry (GC-MS) for Heptyl 2-ethylhexanoate and Related Compounds

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of esters. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This dual functionality allows for both qualitative and quantitative analysis of this compound and associated compounds.

Establishing a reliable GC-MS method is a critical first step for the accurate analysis of this compound. Method development and validation ensure the quality and reliability of the analytical results. hmdb.ca This process involves several key stages:

Method Development : This stage focuses on optimizing the analytical conditions to achieve good separation and detection of the target compound. For this compound, this includes selecting the appropriate GC column (e.g., a non-polar or semi-polar column like a DB-5ms), and optimizing the temperature program, carrier gas flow rate, and injector settings. nih.govresearchgate.net The mass spectrometer is typically operated in scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Method Validation : Once developed, the method must be rigorously validated to demonstrate its suitability for the intended purpose. chemicalbook.com Validation assesses several key performance parameters, as detailed in the table below.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically assessed by analyzing a series of standards and evaluating the coefficient of determination (R²). | R² > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. | Calculated statistically (e.g., 3.3 times the standard deviation of the blank response). |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Often determined as the lowest point on the calibration curve or calculated statistically (e.g., 10 times the standard deviation of the blank response). hmdb.ca |

| Accuracy | The closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies by analyzing spiked samples. | Recovery typically within 80-120%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). | %RSD values are typically required to be below 15-20%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., small changes in oven temperature or flow rate). chemicalbook.com | Consistent results despite minor variations. |

Table 1: Key Parameters for GC-MS Method Validation. This table is a generalized representation based on common validation practices. hmdb.cachemicalbook.comfiveable.me

GC-MS is an indispensable tool for monitoring the synthesis of this compound. In a typical esterification reaction, 2-ethylhexanoic acid is reacted with heptanol (B41253). After the reaction, the resulting mixture can be analyzed by GC-MS to identify and confirm the presence of various components. mdpi.com

This compound (Product) : The primary peak in the chromatogram corresponding to the desired ester product. Its identity is confirmed by matching its mass spectrum with a reference library (e.g., NIST) or a previously analyzed standard.

Unreacted Substrates : The presence of peaks corresponding to 2-ethylhexanoic acid and heptanol would indicate an incomplete reaction. researchgate.net Their derivatization may sometimes be necessary to improve their chromatographic behavior.

Byproducts : Side reactions can lead to the formation of impurities. For instance, in related industrial processes, Tishchenko reactions can produce alternative esters, or other side reactions could generate compounds like 3-heptyl formate (B1220265). mdpi.comsyxbsyjg.com GC-MS analysis is crucial for detecting and identifying these trace-level byproducts, ensuring the final product's purity. mdpi.com

For accurate quantification, an internal standard (IS) calibration method is commonly employed. nih.gov This approach corrects for variations in sample injection volume and potential matrix effects.

The process involves:

Selection of an Internal Standard : An ideal internal standard is a compound that is chemically similar to the analyte (this compound) but not naturally present in the sample. It should be well-separated from other peaks in the chromatogram. For ester analysis, compounds like methyl octanoate (B1194180) or benzyl (B1604629) benzoate (B1203000) have been used. nih.govresearchgate.net

Preparation of Calibration Standards : A series of solutions containing known concentrations of this compound and a constant concentration of the internal standard are prepared.

Generation of a Calibration Curve : The standards are analyzed by GC-MS, and a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Sample Analysis : The sample to be analyzed is spiked with the same constant concentration of the internal standard. The peak area ratio is calculated from its chromatogram, and the concentration of this compound is determined using the calibration curve.

Gas Chromatography-Olfactometry (GC-O) for Perceptual Characterization

Many esters, including those structurally similar to this compound, are known for their characteristic fruity or floral aromas and are used in the flavor and fragrance industries. nih.gov Gas Chromatography-Olfactometry (GC-O) is a specialized technique that allows for the sensory evaluation of individual compounds as they elute from the GC column. rsc.org

In a GC-O system, the column effluent is split, with one portion directed to a standard detector (like a Flame Ionization Detector or MS) and the other to a heated sniffing port. nih.gov A trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopy is used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete structural picture. fiveable.me

| Technique | Spectral Feature | Interpretation for this compound Structure |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) and Fragmentation Pattern. | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Characteristic fragment ions resulting from the cleavage of the ester bond and alkyl chains confirm the specific arrangement of the heptyl and 2-ethylhexanoyl groups. Key fragments would arise from the loss of the heptoxy group or parts of the alkyl chains. |

| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in the ester functional group. fiveable.me The absence of a broad O-H stretch (around 3300 cm⁻¹) distinguishes it from its carboxylic acid precursor. fiveable.me Additional bands in the 1000-1300 cm⁻¹ region correspond to C-O stretching. fiveable.mevulcanchem.com |

| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm) and Splitting Patterns | Protons on the carbon adjacent to the ester's oxygen (the -O-CH₂ - group of the heptyl chain) will appear downfield (around δ 4.0 ppm ). Protons on the chiral carbon of the 2-ethylhexanoyl group (-CH (CH₂CH₃)-) will also have a characteristic chemical shift. The remaining alkyl protons will appear upfield (typically δ 0.8-1.7 ppm ). |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ, ppm) | A distinctive signal for the carbonyl carbon (C=O) appears significantly downfield, typically in the range of δ 165-175 ppm . fiveable.me The carbon of the -O-C H₂- group appears around δ 60-70 ppm . The other aliphatic carbons will have signals in the upfield region of the spectrum. |

Table 2: Summary of Spectroscopic Data for the Structural Elucidation of this compound. This table is based on general principles of spectroscopy and data for analogous compounds. fiveable.me

Other Relevant Analytical Techniques (e.g., Acid Number Determination in Esterification Monitoring)

Beyond spectroscopic methods, classical chemical techniques remain highly relevant for process monitoring. Acid number (or acid value) determination is a prime example, used extensively to monitor the progress of esterification reactions. scielo.org.arfluitec.com

The synthesis of this compound involves the reaction of 2-ethylhexanoic acid with 1-heptanol (B7768884). The acid number, defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize the free carboxylic acids in one gram of a sample, is directly proportional to the concentration of unreacted 2-ethylhexanoic acid. hmdb.ca

By taking samples from the reaction mixture at different time intervals and titrating them with a standardized solution of KOH, one can track the consumption of the carboxylic acid. A sharp decrease in the acid number at the beginning of the reaction, followed by a leveling off, indicates that the reaction is approaching completion or equilibrium. scielo.org.ar This method is simple, reliable, and provides crucial kinetic data for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time. scielo.org.arresearchgate.net

Illustrative Data for Esterification Monitoring by Acid Number

| Reaction Time (hours) | Acid Number (mg KOH/g) | Conversion of 2-Ethylhexanoic Acid (%) |

|---|---|---|

| 0 | 150.0 | 0 |

| 1 | 75.0 | 50 |

| 2 | 37.5 | 75 |

| 3 | 18.8 | 87.5 |

| 4 | 9.4 | 93.7 |

| 5 | 6.0 | 96.0 |

Note: The data in this table is illustrative and represents a typical trend in acid number reduction during an esterification reaction.

Applications in Polymer Science and Advanced Materials Engineering Research

Research on Heptyl 2-ethylhexanoate (B8288628) as a Plasticizer

Heptyl 2-ethylhexanoate belongs to the class of alkyl esters of 2-ethylhexanoic acid, a group of compounds recognized for their plasticizing capabilities. These esters are utilized to increase the plasticity or fluidity of a material. While direct and extensive research specifically on this compound is not widely published, its properties and functions can be inferred from studies on chemically similar esters, such as those with hexyl or octyl chains, and other derivatives of 2-ethylhexanoic acid. These related compounds are used as plasticizers in various polymer systems, including polyvinyl chloride (PVC), polyvinyl butyral (PVB), and alkyd resins.

PVC is an inherently rigid polymer, and plasticizers are essential additives to render it flexible for a multitude of applications. Esters of 2-ethylhexanoic acid are a significant class of compounds investigated for this purpose.

Research into novel plasticizers often focuses on alternatives to traditional phthalates. 2-Ethylhexanoic acid serves as a key building block in these developments. mdpi.com The synthesis of such plasticizers typically involves the esterification of an alcohol with 2-ethylhexanoic acid. cir-safety.org For instance, novel plasticizers have been synthesized by reacting 2-ethylhexanoic acid with polyols like trimethylolpropane (B17298) or 1,4-cyclohexanedimethanol (B133615) pitch. mdpi.com The synthesis of this compound would follow a similar, straightforward esterification reaction between heptanol (B41253) and 2-ethylhexanoic acid. The industrial production of 2-ethylhexanoic acid itself starts from propylene (B89431), which undergoes hydroformylation to butyraldehyde (B50154), followed by aldol (B89426) condensation, hydrogenation, and finally oxidation to yield the carboxylic acid. mdpi.comwikipedia.org

The design of these molecules aims to achieve a balance of properties including compatibility with the PVC matrix, efficiency in lowering the glass transition temperature (Tg), and permanence (low migration). The structure of this compound, with its C7 alkyl chain, positions it between shorter-chain esters (like pentyl or hexyl) and longer-chain esters (like octyl, e.g., in DEHP). This intermediate chain length is expected to influence its plasticizing efficiency and migration characteristics.

The incorporation of a plasticizer into the PVC matrix fundamentally alters its physical properties. The plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and thereby increasing flexibility. This change is reflected in the mechanical and thermal performance of the polymer.

The addition of plasticizers like those derived from 2-ethylhexanoic acid typically leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break. sid.ir This indicates a transition from a rigid, brittle material to a softer, more ductile one. The thermal stability of plasticized PVC is another critical parameter. Studies on PVC plasticized with various esters show that the choice of plasticizer affects the thermal degradation profile. For example, some bio-based plasticizers have been shown to enhance the thermal stability of PVC compared to traditional phthalates. sid.ir The presence of the plasticizer can influence the dehydrochlorination process of PVC upon heating. sid.ir

For this compound, it is anticipated that its performance would be comparable to other C7-C9 range alkyl 2-ethylhexanoates. The specific performance would depend on its concentration within the PVC blend. Below is a table illustrating the typical effects of ester plasticizers on PVC properties, which provides a basis for predicting the influence of this compound.

| Property | Unplasticized PVC | Plasticized PVC (General Trend) | Expected Influence of this compound |

| Tensile Strength | High | Decreased | Decrease |

| Elongation at Break | Low | Increased | Increase |

| Young's Modulus | High | Decreased | Decrease |

| Hardness | High | Decreased | Decrease |

| Glass Transition (Tg) | High (~82 °C) | Decreased | Decrease |

| Thermal Stability | Low | Variable (depends on plasticizer) | Moderate |

This table presents generalized data based on the known effects of similar ester plasticizers on PVC.

A significant challenge with externally plasticized polymers is the migration of the plasticizer out of the polymer matrix over time. researchgate.net This can lead to the material becoming brittle and can cause contamination of surrounding environments. The tendency of a plasticizer to migrate is influenced by several factors, including its molecular weight, chemical structure, and its compatibility with the polymer. researchgate.net

Generally, plasticizers with higher molecular weights and lower volatility exhibit lower migration rates. Research indicates that the migration of plasticizers can be evaluated through various methods, including leaching studies in different solvents and analysis of weight loss over time. researchgate.netresearchgate.net For esters, a longer alkyl chain generally corresponds to a higher molecular weight and thus, lower migration. Therefore, this compound, with a C7 alkyl chain, would be expected to have better permanence (lower migration) than shorter-chain esters like pentyl or hexyl 2-ethylhexanoate, but potentially higher migration than esters with longer chains like decyl or isononyl. The branched nature of the 2-ethylhexanoate group itself can also influence compatibility and migration.

Polyvinylbutyral (PVB) is a resin commonly used for applications that require strong binding, optical clarity, and flexibility, most notably as the interlayer in laminated safety glass. mdpi.com Like PVC, PVB is often plasticized to achieve the desired mechanical properties for these applications.

Esters of 2-ethylhexanoic acid are prominent plasticizers for PVB. A widely used example is Triethylene glycol di-2-ethylhexanoate (3G8). mdpi.comeastman.comgoogle.com This demonstrates the inherent compatibility and effectiveness of the 2-ethylhexanoate structure in plasticizing PVB resins. The plasticizer lowers the glass transition temperature of the PVB, ensuring its flexibility and performance over a wide temperature range, which is crucial for the impact resistance of safety glass. mdpi.com

While specific studies on this compound in PVB are not prominent, research has been conducted on similar molecules. For example, triethylene glycol di-n-heptanoate is another plasticizer used in PVB films. google.com Furthermore, mixtures of heptyl and nonyl adipates are also utilized, indicating that a C7 alkyl chain is suitable for this application. mdpi.com Therefore, this compound is a plausible candidate as a primary or secondary plasticizer in PVB formulations, where it would contribute to the flexibility and durability of the resulting film.

Alkyd resins are polyester-based polymers modified with fatty acids and are extensively used in paints and coatings. researchgate.net 2-Ethylhexanoic acid and its derivatives play a crucial role in the formulation and performance of these coatings.

Metal salts of 2-ethylhexanoic acid, such as cobalt, manganese, or zirconium 2-ethylhexanoate, are widely used as "driers" in alkyd-based paints. wikipedia.orgatamanchemicals.com These metal complexes act as catalysts for the oxidative cross-linking of the unsaturated fatty acid chains in the alkyd resin, a process essential for the paint film to harden. wikipedia.org Their high solubility in the non-polar, organic solvent-based resin systems makes them particularly effective. wikipedia.org

Beyond its use in driers, 2-ethylhexanoic acid can also be incorporated into the alkyd polymer backbone itself during synthesis. This can modify the resin's properties, for example, by improving resistance to yellowing. atamanchemicals.com While this compound is not directly used as a drier, its parent acid is a key component. The ester itself could potentially be used as a reactive diluent or a modifying agent in certain specialized alkyd formulations, contributing to flow and leveling properties before cross-linking.

Poly(vinyl chloride) (PVC) Plasticization Studies

Research and Development of Synthetic Lubricants

The pursuit of high-performance and environmentally benign lubricants has led to significant research into synthetic esters. These esters offer a tunable platform where molecular structure can be designed to achieve specific performance characteristics, such as improved thermal stability and low-temperature fluidity, often surpassing those of conventional mineral oils.

This compound as a Component in Biolubricant Development

This compound is an ester synthesized from 2-ethylhexanoic acid and heptanol. While direct and extensive research on this compound as a biolubricant is limited, its structural analogues, particularly esters of 2-ethylhexanoic acid, are prominent in biolubricant research. mdpi.comtandfonline.com Biolubricants are sought after for their biodegradability and derivation from renewable sources, mitigating the environmental impact of petroleum-based products. mdpi.comresearchgate.net

The development of second-generation biolubricants focuses on overcoming the performance limitations of natural oils, such as poor oxidative stability and behavior at extreme temperatures. mdpi.com Chemical modification, such as the creation of esters like this compound, is a primary method to enhance these properties. The branched structure of the 2-ethylhexanoate moiety is particularly effective at disrupting molecular packing, which improves cold-flow properties. tandfonline.comacs.org Furthermore, the saturated nature of this ester ensures high oxidative stability, a critical requirement for long-lasting lubricants. mdpi.comacs.org

Research into related compounds provides strong evidence for the potential of this compound. For instance, studies on 2-ethylhexyl esters have demonstrated their utility in creating lubricants with good low-temperature properties and low evaporative losses. tandfonline.com Additionally, 2-ethylhexanoic acid has been used to synthesize protic ionic liquids (PILs) that function as effective biolubricant additives, improving lubricity and wear resistance in steel-on-steel and steel-on-aluminum contacts. researchgate.netmdpi.com These findings suggest that this compound is a viable candidate for inclusion in biolubricant formulations, either as a base stock or as a blending component, to enhance performance characteristics.

Correlation of Molecular Structure with Lubricant Performance Attributes

The performance of an ester lubricant is intrinsically linked to its molecular architecture. Key attributes such as viscosity, viscosity index (VI), pour point (PP), and oxidative stability are dictated by factors like chain length, branching, and the presence of specific functional groups.

For this compound, the structure consists of a branched C8 acid (2-ethylhexanoic acid) and a linear C7 alcohol (heptanol). This combination imparts specific and desirable lubricating properties:

Low-Temperature Fluidity (Pour Point): The branching at the alpha-carbon of the acid component disrupts the uniform, crystalline packing that can occur at low temperatures. This structural feature is crucial for lowering the pour point, ensuring the lubricant remains fluid and effective in cold environments. tandfonline.com Studies on various esters show that increasing the length of linear alkyl chains can raise the pour point, but the introduction of branching, as seen in 2-ethylhexanoate esters, effectively counteracts this. tandfonline.com

Oxidative Stability: The ester is fully saturated, meaning it lacks carbon-carbon double bonds. These unsaturated sites are susceptible to oxidation, which degrades the lubricant and forms sludge and varnish. The absence of unsaturation in this compound provides excellent resistance to oxidative breakdown, making it suitable for high-temperature applications where longevity is required. mdpi.comacs.org

Viscosity and Viscosity Index (VI): The molecular weight and intermolecular forces determine viscosity. While longer chains generally increase viscosity, the branched structure of this compound can lead to a lower viscosity compared to a linear isomer of the same carbon number. dtic.mil A high VI, which indicates less change in viscosity with temperature, is a desirable trait. Esters, in general, exhibit favorable viscosity-temperature characteristics. tandfonline.com

The following table summarizes the relationship between structural features of esters and their lubricant properties, providing context for the expected performance of this compound.

| Structural Feature | Effect on Pour Point (PP) | Effect on Oxidative Stability | Effect on Viscosity | Example Compound(s) |

|---|---|---|---|---|

| Linear Acid + Linear Alcohol | Higher (Poorer) | High (if saturated) | Increases with chain length | Heptyl Heptanoate |

| Branched Acid + Linear Alcohol | Lower (Better) | High (if saturated) | Lower than linear isomer | This compound |

| Unsaturated Acid/Alcohol | Generally Lower | Poor | Variable | Oleic Acid Esters |

| Polyol Esters (multiple ester groups) | Low | High (if saturated) | Significantly Higher | Trimethylolpropane Trioleate |

Catalytic Roles in Polymerization Processes

While this compound is explored for lubricant applications, the closely related organometallic compound, Tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂), is a preeminent catalyst in polymer synthesis, particularly for biodegradable polyesters like polylactide (PLA).

Mechanistic Studies of Tin(II) 2-ethylhexanoate in Ring-Opening Polymerization (ROP)

Tin(II) 2-ethylhexanoate is one of the most widely used catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. nih.govrsc.orgrsc.org Its popularity stems from its high efficiency, solubility in monomers, and approval by the U.S. Food and Drug Administration (FDA) for certain applications, including food-contact polymers. nih.gov

The polymerization proceeds via a coordination-insertion mechanism . wiley.comjetir.org It is now widely accepted that Sn(Oct)₂ itself is a pre-catalyst. The true initiating species is a tin(II) alkoxide, which is formed in situ through a reaction between Sn(Oct)₂ and a co-initiator, typically an alcohol (ROH), that is either present as an impurity (like water) or intentionally added. rsc.orgresearchgate.net

The key steps of the mechanism are as follows:

Initiator Formation: Sn(Oct)₂ reacts with an alcohol (ROH) to form a tin(II) monoalkoxide ((Oct)Sn(OR)) or dialkoxide (Sn(OR)₂). This step is reversible and crucial for initiating polymerization. rsc.orgresearchgate.net

Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the tin alkoxide. This coordination activates the monomer by making its carbonyl carbon more electrophilic. wiley.comjetir.org

Nucleophilic Attack and Ring-Opening: The alkoxide group (-OR) on the tin atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring. wiley.comresearchgate.net

Chain Propagation: The newly opened monomer remains attached to the tin center, creating a new, longer alkoxide chain. This new tin alkoxide can then coordinate and react with another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of a high molecular weight polyester (B1180765).

This mechanism allows for the synthesis of polymers in a controlled manner, often exhibiting characteristics of a living polymerization. wiley.com

Impact on Polymer Molecular Weight and Distribution in Catalytic Systems

The use of Tin(II) 2-ethylhexanoate as a catalyst has a profound impact on the final properties of the polymer, specifically its molecular weight (Mₙ, number-average molecular weight) and molecular weight distribution (polydispersity index, PDI).

Sn(Oct)₂-based systems are capable of producing high molecular weight polyesters, often with Mₙ values exceeding 100,000 g/mol . nih.govnih.gov A key advantage of this catalytic system is the ability to control the polymer's molecular weight. When an alcohol is used as a co-initiator, the molecular weight of the resulting polymer is primarily determined by the initial molar ratio of the monomer to the alcohol. nih.gov Each alcohol molecule, in theory, initiates the growth of one polymer chain.

Furthermore, the coordination-insertion mechanism generally leads to polymers with a narrow molecular weight distribution, with PDI values typically ranging from 1.1 to 1.4. researchgate.net A lower PDI indicates a more uniform population of polymer chains, which is often desirable for achieving consistent material properties.

However, the final molecular weight and distribution can be influenced by several factors, including reaction temperature, time, and the presence of impurities. At high temperatures and extended reaction times, side reactions such as intermolecular and intramolecular transesterification can occur, which can broaden the molecular weight distribution. researchgate.net

The table below presents research data on the bulk ROP of ε-caprolactone (PCL) initiated by the Sn(Oct)₂/n-hexanol system, illustrating the direct relationship between initiator concentration and the resulting polymer's molecular weight. nih.gov

| Initiator Concentration (mol%) | Reaction Time (h) | Yield (%) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|

| 1.0 | 1 | 98.5 | 1.7 x 10⁴ | 1.80 |

| 0.5 | 1 | 98.9 | 3.2 x 10⁴ | 1.75 |

| 0.2 | 1 | 98.2 | 7.8 x 10⁴ | 1.69 |

| 0.1 | 1 | 98.7 | 9.0 x 10⁴ | 1.66 |

Data from bulk polymerization of ε-caprolactone at 130°C. nih.gov

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Mechanisms of Heptyl 2-ethylhexanoate (B8288628) and Related Compounds

Aerobic Biodegradation Under aerobic conditions, the presence of oxygen allows for efficient degradation pathways. For alkyl esters, the initial hydrolysis is followed by the oxidation of the resulting alcohol and fatty acid. acs.orgresearchgate.net Unsubstituted linear alkyl chains and ester groups are molecular features that generally enhance aerobic biodegradability. miljodirektoratet.no Studies on organophosphate esters (OPEs) have shown that alkyl OPEs are more readily degraded under aerobic conditions compared to other types. nih.gov The degradation of the heptanol (B41253) component would likely proceed via oxidation to the corresponding aldehyde and then to a carboxylic acid, which enters central metabolic pathways. The 2-ethylhexanoic acid component also undergoes aerobic degradation, though its branched structure can influence the rate. researchgate.net

Anaerobic Biodegradation In the absence of oxygen, biodegradation proceeds through different microbial pathways. For esters, hydrolysis is still the initial step. chalmers.se However, the subsequent degradation of the hydrolysis products, particularly branched-chain fatty acids and alcohols, can be slower and more complex. researchgate.net Studies on the anaerobic digestion of various esters, such as ethyl hexanoate (B1226103), demonstrate that they can be converted to biogas, though the concentration and chemical structure significantly impact the efficiency and potential for inhibition. chalmers.se Research on C7 and C8 iso-alkanes under methanogenic conditions reveals that the position of branching is critical; for instance, 3-methylhexane (B165618) is degraded, while 2-methylhexane (B165397) is more resistant, suggesting that the ethyl branch at the C2 position in 2-ethylhexanoic acid could present a challenge for anaerobic microbes. sci-hub.senih.gov For some complex esters, like di(2-ethylhexyl) phthalate (B1215562) (DEHP), anaerobic degradation is significantly limited by low water solubility and the compound can remain largely unaffected for extended periods. nih.gov

Table 1: Aerobic vs. Anaerobic Degradation Characteristics of Related Esters

| Feature | Aerobic Degradation | Anaerobic Digestion | Reference(s) |

| Primary Pathway | Hydrolysis followed by oxidation | Hydrolysis followed by fermentation/methanogenesis | acs.orgchalmers.se |

| Rate for Alkyl Esters | Generally faster | Can be slower, structure-dependent | nih.govresearchgate.net |

| Effect of Branching | Can slow degradation | Often significantly hinders degradation | researchgate.netresearchgate.netnih.gov |

| Key Metabolites | Alcohols, Aldehydes, Carboxylic Acids | Volatile Fatty Acids, Methane, CO2 | acs.orgchalmers.se |

| Inhibition Potential | Lower | Higher, dependent on concentration and structure | chalmers.se |

This table is generated based on findings for various alkyl esters and related compounds.

The metabolism of Heptyl 2-ethylhexanoate is intrinsically linked to the fate of its hydrolysis products. The microbial breakdown of the parent ester is largely carried out by organisms possessing enzymes like esterases and lipases. nih.govnih.gov

Microbial Metabolism of 2-Ethylhexanoic Acid (2-EHA): 2-Ethylhexanoic acid is a key, and sometimes rate-limiting, intermediate in the degradation of numerous 2-ethylhexyl esters, such as the widely studied plasticizer DEHP. researchgate.netnih.gov Its metabolism has been observed in various microorganisms. Bacteria from the genus Rhodococcus have been shown to degrade esters, leading to the formation of 2-EHA. researchgate.net Similarly, species of Mycobacterium are capable of metabolizing 2-EHA. nih.govnih.gov The degradation pathway for 2-EHA is believed to proceed via β-oxidation, similar to other fatty acids. However, the ethyl branch at the alpha-carbon (C2 position) can sterically hinder the enzymes involved, leading to slower or incomplete metabolism compared to linear fatty acids. researchgate.net Some studies suggest that while 2-EHA is metabolized, it can also persist in the environment under certain conditions. researchgate.net

Metabolism of Other Esters: The microbial metabolism of esters is a fundamental process in environmental carbon cycling and is leveraged in industrial applications like the fermentation of beverages. nih.gov In the production of Chinese baijiu, for example, yeasts and bacteria produce a wide array of esters, including ethyl hexanoate, through pathways involving esterification catalyzed by esterases and lipases. nih.govnih.gov Studies on mono-alkyl phthalate esters in natural sediments show that they are readily degraded after an initial lag phase, with half-lives ranging from 16 to 39 hours, indicating the widespread presence of non-specific esterases in environmental microorganisms. sfu.ca

The biodegradation of this compound is expected to produce a sequence of intermediate compounds. The identification of these metabolites is crucial for understanding the complete environmental impact, as some intermediates can be more mobile or toxic than the parent compound.

The predictable pathway for this compound begins with hydrolysis:

This compound → Heptanol + 2-Ethylhexanoic Acid

The subsequent metabolism of these primary products leads to other metabolites. Drawing parallels from the extensive research on di-(2-ethylhexyl) phthalate (DEHP) and other 2-ethylhexyl esters, the following degradation products are anticipated from the 2-ethylhexanoate moiety researchgate.net:

2-Ethylhexanol: This alcohol is an isomer of heptanol and is released from the hydrolysis of many common plasticizers. It is an important intermediate that is subsequently oxidized. researchgate.net

2-Ethylhexanal (B89479): The oxidation of 2-ethylhexanol by alcohol dehydrogenases yields 2-ethylhexanal. This aldehyde is a transient intermediate. researchgate.netnih.gov

2-Ethylhexanoic Acid (2-EHA): Further oxidation of 2-ethylhexanal produces 2-EHA, a more stable and frequently detected metabolite. researchgate.netnih.gov

The further degradation of 2-EHA can involve pathways like β-oxidation. While not explicitly identified for this compound, the metabolism of other branched-chain acids suggests intermediates such as 3-oxo-2-ethylhexanoic acid could be formed during this process. In some specific cases, such as the degradation of 2-ethylhexyl nitrate (B79036) by Mycobacterium austroafricanum, cyclization of a breakdown product can lead to the formation of persistent lactones like 4-ethyldihydrofuran-2(3H)-one . nih.govifremer.fr

Table 2: Identified and Expected Metabolites from the Biodegradation of 2-Ethylhexyl Esters

| Metabolite | Precursor Compound(s) | Metabolic Step | Reference(s) |

| 2-Ethylhexanol | Di-(2-ethylhexyl) Phthalate, Other 2-ethylhexyl esters | Ester Hydrolysis | researchgate.netnih.gov |

| 2-Ethylhexanal | 2-Ethylhexanol | Alcohol Oxidation | researchgate.netnih.gov |

| 2-Ethylhexanoic Acid | 2-Ethylhexanal, 2-Ethylhexanol | Aldehyde/Alcohol Oxidation | researchgate.netnih.gov |

| 4-ethyldihydrofuran-2(3H)-one | 2-Ethylhexyl Nitrate | Cyclization of breakdown product | nih.govifremer.fr |

This table is based on data from related 2-ethylhexyl esters, as these metabolites are characteristic of the 2-ethylhexyl moiety's degradation.

Environmental Distribution and Persistence Studies

The distribution of this compound in the environment is governed by its physical-chemical properties and its susceptibility to degradation. As an ester with a relatively high molecular weight and low water solubility, it is expected to associate with organic matter in soil and sediment.

Persistence is a measure of the time a chemical remains in the environment. For esters, persistence is highly dependent on their structure. acs.org Features that increase stability, such as steric hindrance near the ester bond, can increase persistence. google.com A patent for cosmetic compositions notes that attaching a side chain at the 2-position of the acid (as in 2-ethylhexanoic acid) imparts resistance to biodegradability and hydrolysis due to steric hindrance. google.com This suggests that 2-ethylhexanoate esters may exhibit greater persistence than their linear isomers.

Studies on alkyl esters in anaerobic marine sediments show that branching in the alcohol or acid component can lead to slower and less complete degradation, thereby increasing persistence. researchgate.net While specific long-term studies on this compound are not widely available, assessments of related long-chain alkyl ethylhexanoates indicate they are expected to hydrolyze, and the persistence is then determined by the fate of the hydrolysis products, 2-EHA and the corresponding alcohol. industrialchemicals.gov.au The persistence of 2-EHA itself can be variable; it is considered readily biodegradable by some measures but can also be slow to degrade due to its branched structure, potentially leading to its accumulation in certain environments. researchgate.net

Factors Influencing Environmental Transformation and Degradation Rates

Several environmental and chemical factors can influence how quickly this compound is transformed and degraded.

pH: The rate of chemical hydrolysis of esters is dependent on pH, being faster under acidic or alkaline conditions than at neutral pH. Microbial activity, however, generally has an optimal pH range. For instance, Rhodococcus species that degrade DEHP show optimal activity at a pH between 7.0 and 8.0. mdpi.comresearchgate.net

Temperature: Temperature affects both chemical reaction rates and microbial metabolism. Within a certain range, higher temperatures generally lead to faster degradation. The optimal temperature for DEHP degradation by several bacterial strains, including Rhodococcus sp., has been reported to be around 30°C. mdpi.comresearchgate.net Conversely, at lower temperatures (e.g., 5°C), degradation rates can be significantly slower. sfu.ca

Microbial Community Dynamics: The presence of specific, adapted microbial communities is paramount for biodegradation. The availability of microorganisms that produce effective esterases, such as species of Rhodococcus and Mycobacterium, dictates the rate of the initial hydrolysis. nih.govmdpi.com In some cases, co-metabolism, where the presence of an additional, more easily degradable carbon source stimulates the degradation of the target compound, can be a significant factor. researchgate.net The initial concentration of the compound can also play a role; very high concentrations may be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymes. chalmers.semdpi.com

Chemical Structure: As previously noted, the structure of the ester is a dominant factor. Anaerobic biodegradation studies of various alkyl esters showed that esters with a total carbon number between 12 and 18 were degraded most effectively, and that branching in the alcohol moiety hindered degradation. researchgate.net The branching in the 2-ethylhexanoate portion of the molecule is therefore expected to be a key factor controlling its degradation rate compared to esters of linear acids. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for predicting and analyzing the behavior of chemical systems. For esters like heptyl 2-ethylhexanoate (B8288628), these techniques can elucidate complex relationships between molecular structure and macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. uclouvain.beresearchgate.net These models are widely used in drug discovery, toxicology, and environmental science to predict the characteristics of new or untested chemicals, thereby reducing the need for expensive and time-consuming experiments. uclouvain.beeuropa.eu

The fundamental principle of QSAR/QSPR is that the properties of a chemical are a function of its molecular structure. uclouvain.be By developing a model from a set of compounds with known properties (a training set), the properties of other compounds can be predicted. mdpi.com For esters, QSPR models can predict various physicochemical properties such as boiling point, vapor pressure, water solubility, and volatility, which are crucial for their application as solvents, lubricants, and fragrances. wikipedia.org For instance, QSAR models have been developed to predict the base-promoted hydrolysis rate constants for esters, a key parameter for environmental risk assessment. acs.org These models often use quantum chemical descriptors and topological indices to represent the molecular structure. acs.orgtandfonline.com

The development of a robust QSAR/QSPR model involves several key steps: data collection and curation, molecular descriptor calculation, variable selection, model building using statistical methods like multiple linear regression, and rigorous model validation. uclouvain.beresearchgate.net The predictive power of a model is assessed using internal and external validation techniques. uclouvain.be

| Property | Value | Source |

| Molecular Formula | C15H30O2 | chemsrc.com |

| Molecular Weight | 242.397 g/mol | chemsrc.com |

| Exact Mass | 242.225 g/mol | chemsrc.com |

| PSA (Polar Surface Area) | 26.30000 Ų | chemsrc.com |

| LogP | 4.71640 | chemsrc.com |

This table presents key physicochemical properties of Heptyl 2-ethylhexanoate that can be used in QSPR modeling.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. researchgate.netacs.org These methods can compute a wide range of molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and ionization potential. acs.orgmdpi.comrsc.org

For synthetic esters, DFT studies have been used to investigate the influence of external electric fields on their molecular properties. researchgate.net Such studies show that bond lengths can be affected by the electric field, and properties like the ionization potential can decrease significantly at high field strengths. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. mdpi.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acs.org